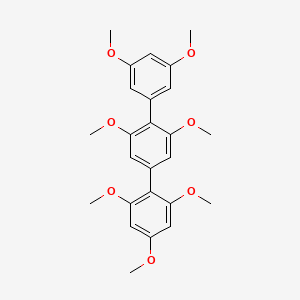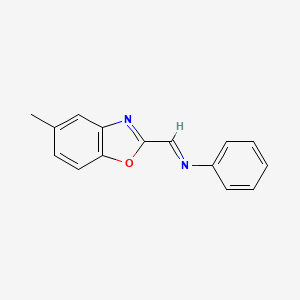![molecular formula C10H11ClN2O3 B14483221 Ethyl [(4-chlorophenyl)carbamoyl]carbamate CAS No. 65440-23-5](/img/structure/B14483221.png)
Ethyl [(4-chlorophenyl)carbamoyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-chlorophenyl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl [(4-chlorophenyl)carbamoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the carbamate.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates or phenyl derivatives.
科学的研究の応用
Ethyl [(4-chlorophenyl)carbamoyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of ethyl [(4-chlorophenyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to the modulation of metabolic processes or signaling pathways.
類似化合物との比較
Ethyl [(4-chlorophenyl)carbamoyl]carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Phenyl carbamate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
65440-23-5 |
|---|---|
分子式 |
C10H11ClN2O3 |
分子量 |
242.66 g/mol |
IUPAC名 |
ethyl N-[(4-chlorophenyl)carbamoyl]carbamate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(15)13-9(14)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChIキー |
JPDDTENJDQJJNX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


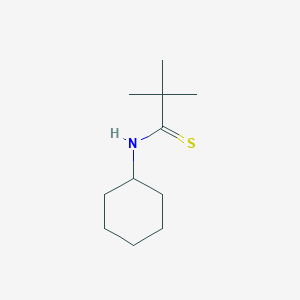
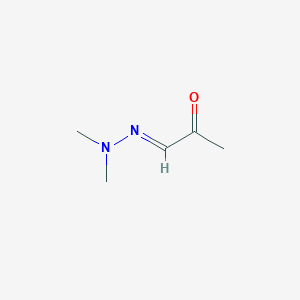

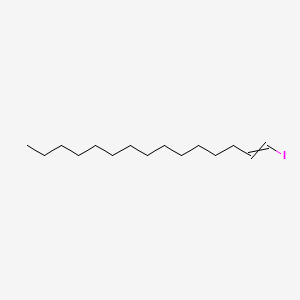
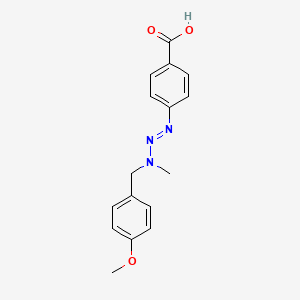


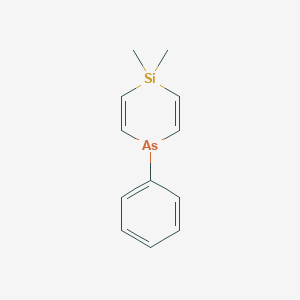
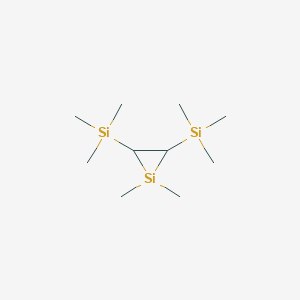

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
